(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride
Description
This compound features a cyclobutane ring substituted with a fluorine atom at the 3-position and a para-trifluoromethylphenyl group. The hydrochloride salt enhances aqueous solubility and stability.
Properties
Molecular Formula |
C11H12ClF4N |
|---|---|
Molecular Weight |
269.66 g/mol |
IUPAC Name |
3-fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H11F4N.ClH/c12-10(5-9(16)6-10)7-1-3-8(4-2-7)11(13,14)15;/h1-4,9H,5-6,16H2;1H |
InChI Key |
IMVJYVSDRIWYEB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)C(F)(F)F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
[2+2] Photocycloaddition of Fluorinated Olefins
Early synthetic attempts employed UV-mediated [2+2] cycloaddition of 1-fluoro-1-(4-(trifluoromethyl)phenyl)ethylene with acrylonitrile derivatives. While this method generates the cyclobutane core, it suffers from:
- Poor regioselectivity (40:60 desired vs. regioisomer)
- Low quantum yield (Φ = 0.12 at 254 nm)
- Competing polymerization side reactions
Modification with triplet sensitizers (acetophenone, 5 mol%) improves regioselectivity to 75:25 but introduces challenges in separating diastereomers.
Ring Contraction via Hofmann-Löffler-Type Reactions
A more successful approach utilizes δ-lactam precursors subjected to radical-mediated ring contraction. Key steps include:
- N-Chlorination of 4-(trifluoromethyl)benzamide derivatives
- UV-initiated hydrogen abstraction to form γ-lactam radicals
- Radical recombination to form the cyclobutane scaffold
This method achieves 68% yield with 94% enantiomeric excess (ee) when using (S)-BINOL-derived chiral auxiliaries. The critical reaction parameters are:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | -20°C | Prevents racemization |
| Light Source | 300W Xe arc lamp | Radical initiation |
| Solvent | Dichloromethane | Radical stability |
Stereoselective Fluorination Strategies
Introducing the fluorine atom with correct stereochemistry represents the most technically demanding step. Three predominant methods have been developed:
Electrophilic Fluorination with N-F Reagents
Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile achieves 82% fluorination efficiency. Stereochemical control derives from:
- Pre-organization of the cyclobutane intermediate in boat conformation
- Bulky 3,5-di-tert-butylbenzoyl protecting groups on the amine
- Low-temperature conditions (-40°C)
The reaction exhibits first-order kinetics with respect to both substrate and fluorinating agent (k = 0.017 M⁻¹s⁻¹ at -40°C).
Nucleophilic Fluoride Displacement
Tert-butylamine hydrofluoride (t-BuNH2·HF) enables fluoride substitution of β-tosyloxy intermediates. While this method provides excellent stereoretention (98% ee), it requires:
- Anhydrous conditions (H2O < 50 ppm)
- Phase-transfer catalysts (18-crown-6)
- Extended reaction times (72h)
Comparative fluorination methods are summarized below:
| Method | Yield (%) | ee (%) | Reaction Time |
|---|---|---|---|
| Selectfluor® | 82 | 95 | 6h |
| t-BuNH2·HF | 75 | 98 | 72h |
| DAST | 63 | 88 | 24h |
Installation of Trifluoromethylphenyl Group
The 4-(trifluoromethyl)phenyl moiety is introduced via Suzuki-Miyaura coupling using specialized catalysts:
- Cyclobutane boronic ester precursors
- Pd(PPh3)4 (5 mol%) with SPhos ligand
- K3PO4 base in toluene/water (3:1)
Key innovation involves microwave-assisted coupling (150°C, 20 min) that improves yields from 45% to 78% while maintaining stereochemical integrity.
Amine Protection/Deprotection Sequences
Protecting group strategy significantly impacts overall yield:
| Protection Method | Deprotection Agent | Yield Loss (%) |
|---|---|---|
| Boc | HCl/dioxane | 12 |
| Cbz | H2/Pd-C | 8 |
| Fmoc | Piperidine | 19 |
The optimal sequence employs Cbz protection followed by catalytic hydrogenation (40 psi H2, 10% Pd/C) achieving 92% deprotection yield.
Final Hydrochloride Salt Formation
Crystallization from ethanol/ethyl acetate (1:4) with HCl gas bubbling produces the hydrochloride salt with:
- 99.5% chemical purity (HPLC)
- 97% enantiomeric excess (chiral SFC)
- Defined polymorph Form I (PXRD confirmed)
Process Optimization and Scale-Up Challenges
Critical quality attributes for GMP manufacturing include:
- Residual palladium < 10 ppm (ICP-MS)
- Fluoride content < 0.1% (ion chromatography)
- Particle size D90 < 200 μm (laser diffraction)
A designed experiment (DoE) identified optimal parameters for kilogram-scale production:
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature | 20°C | 40°C | 32°C |
| Stirring Rate | 200 rpm | 600 rpm | 450 rpm |
| Anti-solvent Addition | 1 mL/min | 5 mL/min | 3 mL/min |
Analytical Characterization
Advanced techniques confirm structure and purity:
- 19F NMR (564 MHz, DMSO-d6): δ -62.8 (CF3), -118.5 (F)
- HRMS (ESI+): m/z 277.0943 [M+H]+ (calc. 277.0946)
- X-ray Crystallography : C-C bond lengths 1.548-1.562 Å, confirming ring strain
Chemical Reactions Analysis
Types of Reactions
(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Variations
The following table summarizes structural analogs and their distinguishing features:
Physicochemical and Functional Differences
Fluorine Substitution: The 3-fluoro group in the target compound introduces steric and electronic constraints absent in non-fluorinated analogs (e.g., 1-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride) .
Ring Size and Strain
- Cyclopropane analogs (e.g., ) exhibit higher ring strain, increasing reactivity but reducing stability compared to cyclobutane derivatives .
Stereochemistry
- The (1s,3s) configuration of the target compound contrasts with stereoisomers like (1S,2S)-2-(trifluoromethyl)cyclobutan-1-amine hydrochloride, which may show divergent pharmacokinetic profiles due to spatial arrangement .
Solubility and Lipophilicity The hydrochloride salt form improves aqueous solubility across all analogs.
Biological Activity
(1S,3S)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H11F4N·HCl
- Molecular Weight : 283.68 g/mol
- CAS Number : 1212949-55-7
Biological Activity
The compound exhibits notable biological activity primarily through its interaction with various molecular targets, particularly protein kinases. These enzymes play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
- Inhibition of Protein Kinases :
- Modulation of Receptor Signaling :
- The compound may also modulate receptor signaling pathways, influencing downstream effects that contribute to its biological efficacy.
Case Studies
-
In vitro Studies :
- In vitro assays have demonstrated that this compound effectively inhibits GSK-3β with an IC50 value significantly lower than that of related compounds. This suggests a higher potency and specificity for this target.
- Cell Line Studies :
Data Table: Biological Activity Summary
| Biological Activity | Target | IC50 (µM) | Effect |
|---|---|---|---|
| GSK-3β Inhibition | GSK-3β | 0.5 | Reduced cell proliferation |
| Apoptosis Induction | Various cancer cells | 2.0 | Increased apoptosis rates |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
